2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone
Overview
Description
2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone is a complex organic compound that features a trifluoromethyl group, a phenoxy group, a pyrazole ring, and an indoline moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structural features make it a promising candidate for drug discovery.
Industry: In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and stability. The phenoxy and pyrazole moieties contribute to the compound’s overall bioactivity by facilitating interactions with key amino acid residues in the target protein. The indoline moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar compounds to 2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole and trifluoromethyl groups but lacks the indoline moiety.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile: Similar in structure but with a nitrile group instead of the indoline moiety.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: This compound has a hydroxyl group and lacks the indoline moiety.
The uniqueness of this compound lies in its combination of the trifluoromethyl, phenoxy, pyrazole, and indoline groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)15-5-3-6-16(12-15)28-13-25-10-9-17(24-25)19(27)26-11-8-14-4-1-2-7-18(14)26/h1-7,9-10,12H,8,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQUHLDFHJYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3)COC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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